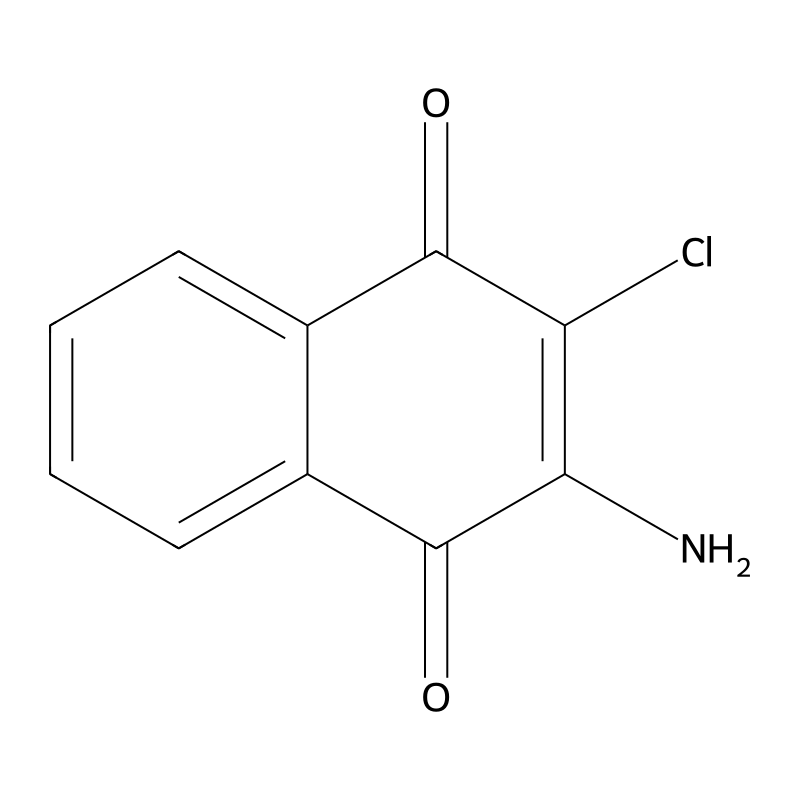

Quinoclamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Quinoclamine NF-κB inhibition mechanism

Molecular Mechanism of Action

Quinoclamine inhibits NF-κB activity by targeting key steps in the canonical signaling pathway, preventing the transcription factor from activating its target genes [1].

This compound inhibits NF-κB signaling by blocking IKK complex activity and p65 nuclear translocation. [1]

Quantitative Pharmacological Data

The table below summarizes key experimental findings on this compound's inhibitory activity:

| Parameter | Experimental System | Result / Value | Context / Significance |

|---|---|---|---|

| IC50 (NF-κB Inhibition) [2] | HepG2 cells | 1.7 μM | Concentration for 50% inhibition of endogenous NF-κB activity. |

| TC50 (Cytotoxicity) [1] | HepG2 cells | 12.5 μM | Concentration causing 50% reduction in cell viability. |

| Inhibition of IκB-α Phosphorylation [1] | HepG2/NF-κB cells | Observed at 1-4 μM | Mechanistic evidence; Western blot analysis. |

| Inhibition of p65 Translocation [1] | HepG2/NF-κB cells | Observed at 1-4 μM | Mechanistic evidence; Western blot/imaging. |

| Broad-Spectrum Activity [1] [2] | Lung (A-549) & Breast (MCF7) cancer lines | Activity confirmed | Suppressed induced NF-κB activities in multiple cancer types. |

Detailed Experimental Protocols

For researchers seeking to validate or build upon these findings, here are the key methodologies from the primary study [1].

Cell Culture and Treatment

- Cell Lines: Human hepatocellular carcinoma (HepG2, Hep3B), normal liver (Chang liver), breast adenocarcinoma (MCF7), lung epithelial (A-549).

- Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, streptomycin (100 µg/mL), and penicillin (100 units/mL). Cells were maintained at 37°C in a humidified incubator with 5% CO₂.

- This compound Treatment: The compound was dissolved in DMSO to a 200 mM stock concentration and stored at -30°C. Cells were treated with various amounts of this compound when they reached 100% confluence. For induction studies, treatment was performed in the presence of 100 ng/mL TPA (12-O-tetradecanoylphorbol-13-acetate).

Key Assay Protocols

NF-κB Luciferase Reporter Assay

- Purpose: To quantify NF-κB transcriptional activity.

- Procedure:

- Cells (HepG2/NF-κB recombinant, or others transfected with pNF-κB-Luc plasmid) were cultured in 24-well plates.

- After 24 hours, cells were treated with this compound (with or without TPA) for another 24 hours.

- Cells were washed with ice-cold PBS and lysed with Triton lysis buffer.

- Luciferase activity in the cell lysate was measured using a luminometer. The IC50 was determined as the concentration causing 50% inhibition of NF-κB activity.

Western Blot Analysis

- Purpose: To evaluate the effect on IκB-α phosphorylation and p65 levels.

- Procedure:

- HepG2/NF-κB cells were treated with this compound for 30 minutes.

- Cells were lysed with SDS sample buffer.

- Proteins (2 µg per lane) were separated by 10% SDS-PAGE and transferred to a nitrocellulose membrane.

- Membranes were probed with specific primary antibodies against p65, IκB-α, and phosphorylated IκB-α.

- Bound antibody was detected using a peroxidase-conjugated secondary antibody and visualized by chemiluminescence. Band intensities were quantified using a gel analyzer.

MTT Cell Viability Assay

- Purpose: To determine compound cytotoxicity and calculate the TC50.

- Procedure:

- Cells were subcultured and treated with this compound for 24 hours.

- MTT reagent was added to the cells and incubated to allow formazan crystal formation by metabolically active cells.

- The crystals were dissolved, and the absorbance was measured. Cell viability was calculated relative to solvent-treated controls.

Research Implications and Context

- Anti-Cancer Potential: this compound's suppression of NF-κB, a key regulator of cell growth and apoptosis, underpins its anti-cancer potential. Transcriptomic analysis showed it affects genes involved in cell cycle and apoptosis [1].

- Drug Metabolism Interference: A notable finding is that this compound down-regulates UDP glucuronosyltransferase (UGT) genes [1]. This suggests it could slow the excretion of co-administered drugs metabolized by UGTs, a critical consideration for therapeutic use and drug-drug interactions.

- Research-Grade Status: It is crucial to note that the existing data is preclinical. This compound is currently used in research to study NF-κB biology [2] and is not an approved therapeutic agent.

References

Core Chemical and Regulatory Profile

The table below summarizes the fundamental technical data for Quinoclamine.

| Property | Description / Value |

|---|---|

| IUPAC Name | 2-amino-3-chloro-1,4-naphthoquinone [1] |

| CAS RN | 2797-51-5 [1] |

| Chemical Formula | C₁₀H₆ClNO₂ [1] |

| Molecular Mass | 207.61 g/mol [1] |

| Pesticide Type | Selective herbicide and algicide [1] |

| Mode of Action (Pesticide) | Inhibits photosynthesis [1] |

| Mode of Action (Therapeutic) | Inhibits NF-κB pathway [2] [3] |

| Melting Point | 201 °C [1] |

| Water Solubility | 20.7 mg/L at 20 °C [1] |

| Regulatory Status (EU) | Not approved [1] |

This compound is primarily used for post-emergence control of mosses, liverworts, duckweed, and algae in turf and rice fields [1]. It is a yellow, crystalline solid with low solubility in water and low volatility [1].

Molecular Mechanisms and Biological Activity

NF-κB Inhibitory Pathway

This compound suppresses NF-κB activity, a key transcription factor linked to cell growth, apoptosis, and cancer progression [2] [3]. Research in HepG2 human hepatocellular carcinoma cells shows its action involves a defined signaling pathway.

This compound inhibits NF-κB signaling by blocking IκB-α phosphorylation and p65 nuclear translocation [2] [3].

This inhibition leads to downregulation of genes controlling cell cycle and apoptosis, revealing anti-cancer potential [2] [3]. This compound also down-regulates UDP glucuronosyltransferase genes, suggesting it may slow excretion and interfere with metabolism of other drugs [2] [3].

Environmental Fate and Advanced Degradation

This compound is classified as a "forever chemical" due to its high aquatic toxicity and potential for bioaccumulation [1]. Oral LD₅₀ in rats is 1360 mg/kg, and 48-hour LC₅₀ in carp is 0.79 mg/L, indicating high toxicity to aquatic life [4] [1].

Advanced Oxidation Processes (AOPs) show promise for mitigating this compound pollution. A novel catalyst, Gd-doped Co@NOC, efficiently activates peroxymonosulfate (PMS) to generate reactive oxygen species (ROS) that degrade this compound in water via radical and non-radical pathways [4].

Experimental Analysis Protocols

Key experimental methodologies from research provide a framework for studying this compound's effects and presence.

Transcriptomic Analysis for Mechanism Elucidation

This protocol outlines the process for global gene expression profiling to determine this compound's biological mechanisms and effects.

Workflow for transcriptomic analysis of this compound effects using DNA microarray technology [2] [5].

Key Steps:

- Cell Culture & Treatment: Use relevant cell lines (e.g., HepG2, MCF7, A-549). Treat with this compound (dissolved in DMSO) and appropriate controls for 24 hours [2].

- RNA Isolation & Quality Control: Extract total RNA using a commercial kit. Assess RNA integrity; samples with RNA Integrity Number (RIN) > 8.0 are suitable for analysis [2] [5].

- Microarray & Data Analysis: Hybridize labeled aRNA to oligonucleotide microarrays. Analyze data to identify differentially expressed genes and perform pathway analysis [2] [5].

Analytical Detection via LC-MS/MS

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) can be applied for simultaneous analysis of this compound and other pesticides in complex matrices [6].

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Comprehensive evaluation of a novel nuclear factor-κB ... [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive evaluation of a novel nuclear factor ... [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced peroxymonosulfate activation efficiency using ... [sciencedirect.com]

- 5. Application of transcriptomics in Chinese herbal medicine ... [pmc.ncbi.nlm.nih.gov]

- 6. Development of a simultaneous pesticide analysis method ... [sciencedirect.com]

Comprehensive Technical Guide: Quinoclamine-Mediated Inhibition of IκB-α Phosphorylation

Introduction and Molecular Mechanism

The nuclear factor kappa B (NF-κB) signaling pathway represents a crucial intracellular regulatory system controlling numerous cellular processes including inflammation, immune responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, contributing to tumorigenesis and cancer progression. Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) has been identified as a novel NF-κB inhibitor that exerts its effects through specific inhibition of IκB-α phosphorylation, a key regulatory step in the NF-κB activation cascade.

The molecular mechanism of this compound centers on its ability to disrupt the canonical NF-κB pathway. In unstimulated cells, NF-κB dimers (typically p50-p65 heterodimers) are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon activation by various stimuli, the IκB kinase (IKK) complex, particularly its IKKβ subunit, phosphorylates IκBα at critical serine residues (Ser32 and Ser36) within a conserved destruction box motif. This phosphorylation marks IκBα for polyubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate target genes [1] [2].

This compound specifically interferes with this process by inhibiting IκB-α phosphorylation, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation. Research demonstrates that this compound suppresses both endogenous NF-κB activity in HepG2 hepatocarcinoma cells and induced NF-κB activities in lung (A-549) and breast (MCF7) cancer cell lines. Through this mechanism, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, demonstrating its anti-cancer potential [3] [4].

Experimental Data and Quantitative Findings

Key Quantitative Findings on this compound

Table 1: Quantitative experimental data on this compound's effects

| Experimental Parameter | Result/Value | Experimental System | Citation |

|---|---|---|---|

| NF-κB Inhibition | Significant suppression of endogenous and induced NF-κB activity | HepG2, A-549, MCF7 cell lines | [3] [4] |

| IκB-α Phosphorylation Inhibition | Dose-dependent inhibition | HepG2/NF-κB cells | [3] |

| p65 Nuclear Translocation Block | Confirmed through Western blot | HepG2/NF-κB cells | [3] |

| Cell Viability TC₅₀ | Compound concentration reducing viability by 50% | HepG2 cells | [3] |

| IC₅₀ for NF-κB Activity | Compound concentration inhibiting NF-κB activity by 50% | Recombinant HepG2/NF-κB cells | [3] |

| Down-regulation of UDP-Glucuronosyltransferase Genes | Significant reduction in expression | HepG2 cells | [3] |

IKKβ Kinetics and Relevance to this compound Mechanism

Table 2: Key kinetic parameters of IKKβ-catalyzed phosphorylation of IκBα

| Kinetic Parameter | Value | Significance | Citation |

|---|---|---|---|

| Maximum Observed Rate (kₚ) | 0.32 s⁻¹ | Maximum phosphorylation rate of IκBα by IKKβ | [1] [2] |

| ATP Binding Affinity (K𝚍) | 12 μM | Binding affinity of ATP for IKKβ•IκBα complex | [1] [2] |

| Phosphorylation Sites | Ser32 and Ser36 | Primary phosphorylation sites in destruction box motif | [1] [2] |

| Phosphorylation Mechanism | Sequential (Ser32 followed by Ser36) | Occurs within single binding event | [1] [2] |

| Effect of S32D Mutation | 2x faster than WT IκBα | Phosphomimetic mutant increases phosphorylation rate | [1] [2] |

The kinetic data demonstrate that IKKβ phosphorylates IκBα through a sequential mechanism within a single binding event, with phosphorylation at Ser32 enhancing the subsequent phosphorylation at Ser36. While the search results don't provide this compound's direct binding constants for IKKβ, its effective inhibition of IκBα phosphorylation suggests it targets this specific kinase activity, potentially through competitive or allosteric mechanisms that disrupt the carefully orchestrated phosphorylation sequence [1] [2].

Detailed Experimental Protocols

Cell Culture and Treatment Protocol

- Cell Lines: Human hepatocellular carcinoma (HepG2 and Hep3B), normal liver (Chang liver), breast adenocarcinoma (MCF7), and lung epithelial (A-549) cells.

- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 100 µg·mL⁻¹ streptomycin, and 100 units·mL⁻¹ penicillin at 37°C in a humidified 5% CO₂ atmosphere.

- Transfection: For NF-κB activity assays, transiently transfect cells with 5 µg of pNF-κB-Luc plasmid DNA using SuperFect transfection reagent (for Hep3B, Chang liver, MCF7, and A-549).

- This compound Treatment: Prepare stock solution at 200 mmol·L⁻¹ in DMSO and store at -30°C. Treat cells at various concentrations when they reach 100% confluence. Include TPA (100 ng·mL⁻¹) for induction studies. Incubate treated cells for 24 hours before analysis [3].

NF-κB Luciferase Reporter Assay

- Cell Preparation: Culture transfected cells in 24-well plates for 24 hours.

- Treatment: Wash cells with DMEM and treat with this compound concentrations in presence or absence of 100 ng·mL⁻¹ TPA for 24 hours.

- Cell Lysis: Wash cells with ice-cold PBS and lyse with 350 µL Triton lysis buffer (50 mmol·L⁻¹ Tris-HCl, 1% Triton X-100, 1 mmol·L⁻¹ dithiothreitol, pH 7.8).

- Measurement: Measure luciferase activity using standard protocols. Calculate IC₅₀ as the concentration inhibiting NF-κB activity by 50% [3].

Western Blot Analysis for IκB-α Phosphorylation

- Sample Preparation: Treat HepG2/NF-κB cells with this compound for 30 minutes. Lysate cells with 250 µL sample buffer (62.5 mmol·L⁻¹ Tris-HCl, 2% SDS, 10% glycerol, 50 mmol·L⁻¹ DTT, 0.1% bromophenol blue, pH 6.8).

- Electrophoresis: Separate 2 µg proteins by 10% SDS-polyacrylamide gel electrophoresis.

- Transfer: Electrophoretically transfer proteins to nitrocellulose membranes.

- Antibody Probing: Probe membranes with primary antibodies against p65, IκB-α, and phosphorylated IκB-α.

- Detection: Use peroxidase-conjugated secondary antibodies with chemiluminescence detection (ECL system). Quantify band intensities using Gel-Pro Analyzer software [3].

Kinetic Analysis of IKKβ Activity (Pre-steady-state)

- Enzyme Preparation: Use constitutively active human IKKβ (S177E, S181E phosphomimetic mutant).

- Complex Formation: Pre-incubate IKKβ with IκBα substrate (4:1 molar ratio) to ensure >98% substrate binding.

- Reaction Initiation: Rapidly mix pre-formed complex with [γ-³²P]ATP at varying concentrations.

- Time Course Sampling: Quench reactions at various time points (0-300 seconds).

- Product Separation: Resolve proteins by SDS-PAGE, quantify phosphorylation using autoradiography.

- Data Analysis: Fit time course data to biphasic equation to determine exponential (kₑ) and linear (kₗ) rate phases. Plot exponential rates against ATP concentration and fit to hyperbolic equation to determine kₚ and K𝚍 [1] [2].

Microarray Analysis for Transcriptional Profiling

- RNA Extraction: Extract total RNA from this compound-treated cells using RNeasy Mini kit.

- Quality Control: Quantify RNA by spectrophotometry (A₂₆₀/A₂₈₀ >1.8) and assess integrity using Agilent 2100 bioanalyzer (RNA integrity number >8.0).

- Microarray Processing: Perform global transcriptional profiling using appropriate microarray platform.

- Data Analysis: Identify this compound-regulated genes, particularly those interacting with NF-κB signaling pathways, cell cycle, apoptosis, and drug metabolism [3].

NF-κB Signaling Pathway and this compound Inhibition

The following diagram illustrates the NF-κB signaling pathway and the molecular site of this compound intervention:

This diagram illustrates the canonical NF-κB signaling pathway and this compound's specific molecular target. In the basal state, NF-κB is sequestered in the cytoplasm through interaction with IκB-α. Upon cellular stimulation, the IKK complex is activated and phosphorylates IκB-α at Ser32 and Ser36 residues. This compound directly inhibits this phosphorylation event, thereby preventing the subsequent ubiquitination, proteasomal degradation of IκB-α, nuclear translocation of NF-κB, and ultimately the transcription of pro-survival and inflammatory genes [3] [1] [2].

Research Implications and Applications

The inhibition of IκB-α phosphorylation by this compound has significant implications for cancer therapeutics and inflammatory disease management. As constitutive NF-κB activation is observed in numerous cancers, including breast, lung, liver, and hematological malignancies, targeted inhibition of this pathway represents a promising therapeutic strategy.

This compound's effect on UDP glucuronosyltransferase genes suggests it may potentially interfere with drug metabolism, potentially slowing the excretion of co-administered therapeutic agents. This property warrants consideration in drug combination regimens but also suggests potential applications in enhancing drug efficacy through modulated metabolism [3].

The compound's broad activity across multiple cancer cell lines indicates its potential as a broad-spectrum anti-cancer agent, particularly for malignancies driven by aberrant NF-κB signaling. Future research directions should include in vivo validation studies, combination therapy assessments, and further mechanistic studies to elucidate the precise structural interaction between this compound and the IKK complex.

References

- 1. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα ... [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα ... [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive evaluation of a novel nuclear factor-κB ... [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive evaluation of a novel nuclear factor ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action: Suppressing the NF-κB Pathway

Quinoclamine inhibits the canonical NF-κB pathway by targeting key steps that prevent the p65 subunit from reaching the nucleus, as illustrated below.

This compound inhibits NF-κB by blocking IκBα phosphorylation and p65 nuclear translocation.

The p65 subunit contains a nuclear localization signal (NLS) that is exposed upon IκBα degradation, allowing importin proteins to shuttle the NF-κB complex into the nucleus [1]. This compound interferes with this process by inhibiting the phosphorylation of IκBα, thereby preventing its degradation and subsequent p65 nuclear translocation [2] [3].

Quantitative Experimental Data

The following tables summarize key quantitative findings from experimental studies on this compound.

Table 1: Potency of this compound in Cell-Based Assays

| Assay Type | Cell Line | Result/IC50 Value | Citation |

|---|---|---|---|

| NF-κB Inhibition | HepG2 (liver cancer) | IC50 = 1.7 μM | [3] [4] |

| Cell Viability (MTT) | HepG2 (liver cancer) | TC50 = 12.5 μM | [2] |

| NF-κB Inhibition | MCF7 (breast cancer) & A-549 (lung cancer) | Significant suppression of induced NF-κB activity | [2] [3] |

Table 2: Concentration-Dependent Effects of this compound in HepG2 Cells

| Concentration | Effect on IκBα Phosphorylation | Effect on p65 Translocation | Citation |

|---|---|---|---|

| 1 μM | Measurable inhibition | Measurable inhibition | [2] [4] |

| 2 μM | Significant inhibition | Significant inhibition | [2] [4] |

| 4 μM | Strong inhibition | Strong inhibition | [2] [4] |

Technical Protocols for Key Assays

For researchers looking to validate and build upon these findings, here are the core methodologies from the studies.

Western Blot Analysis for p65 and IκBα

This protocol is used to detect changes in IκBα phosphorylation and p65 subcellular localization [2] [5].

- Cell Line and Lysis: Use HepG2/NF-κB cells. Treat with this compound (e.g., 0-4 μM) for 30 minutes. Lyse cells with a sample buffer (e.g., 62.5 mM Tris-HCl, 2% SDS, 10% glycerol) [2].

- Protein Separation and Transfer: Load 40 μg of total protein per lane for SDS-PAGE (10% gel). Electrophoretically transfer proteins to a nitrocellulose membrane [2] [5].

- Antibody Staining:

- Blocking: Incubate membrane in a standard blocking buffer for at least 1 hour [5].

- Primary Antibodies: Probe with specific antibodies against p65, IκB-α, and phosphorylated IκB-α [2]. A recommended dilution buffer is blocking buffer with 0.05-0.2% Tween-20 [5].

- Detection: Use a peroxidase-conjugated secondary antibody and chemiluminescence (ECL) detection system [2].

Luciferase Reporter Assay for NF-κB Activity

This assay quantifies NF-κB transcriptional activity [2].

- Cell Culture and Transfection: Culture cells (e.g., HepG2, MCF7, A-549) in 24-well plates. Transiently transfect them with a pNF-κB-Luc plasmid DNA using a reagent like SuperFect [2].

- Compound Treatment: Treat transfected cells with this compound in the presence or absence of an NF-κB inducer like TPA (100 ng/mL) for 24 hours [2].

- Measurement and Analysis: Lyse cells and measure luciferase activity. Normalize the results to co-transfected control (e.g., β-galactosidase activity) to account for transfection efficiency [2].

Alternative Method: Quantifying Nuclear p65 Translocation

ImageStream cytometry combines the statistical power of flow cytometry with the detailed imagery of microscopy to quantitatively assess p65 nuclear translocation [6].

- Cell Staining: Fix cells and stain for p65 using an indirect labeling method (primary anti-p65 antibody followed by a FITC-conjugated secondary antibody). Use DRAQ5 to stain the nucleus [6].

- Image Acquisition and Analysis: Acquire images of thousands of cells using the ImageStream system. Use software to calculate a "Similarity Score"—a log-transformed Pearson’s correlation coefficient between the p65-FITC and nuclear DRAQ5 images. A high score indicates nuclear localization [6].

Workflow for quantifying p65 translocation using ImageStream cytometry.

Research Implications and Considerations

This compound's suppression of p65 translocation has significant implications:

- Anti-cancer Potential: By inhibiting NF-κB, this compound affects genes controlling cell cycle and apoptosis, promoting cancer cell death [2] [3].

- Effect on Drug Metabolism: Transcriptomic analysis shows this compound down-regulates UDP glucuronosyltransferase (UGT) genes. This suggests a potential to slow down phase II drug metabolism, which could lead to drug-drug interactions by altering the excretion of co-administered therapeutics [2] [3].

References

- 1. Mechanisms of NF-κB p65 and strategies for therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive evaluation of a novel nuclear factor-κB inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive evaluation of a novel nuclear factor ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | NF-κB Inhibitor [medchemexpress.com]

- 5. Western blot Protocol specific for NFkB p65 antibody ... [novusbio.com]

- 6. Quantifying Nuclear p65 as a Parameter for NF-κB Activation [pmc.ncbi.nlm.nih.gov]

Quinoclamine naphthoquinone derivative properties

Quantitative Data on Naphthoquinone Cytotoxicity

The following table summarizes the anticancer activity of various naphthoquinone derivatives reported in recent studies. The data demonstrates their potency across multiple cancer cell lines.

| Compound Name / Code | Cancer Cell Line (Type) | Key Activity Metric | Reference / Source |

|---|---|---|---|

| Naphthoquinone derivatives (5-7) [1] | Cells with NQO1 overexpression | High enzymatic conversion by NQO1; selective toxicity | International Journal of Molecular Sciences (2025) |

| Derivative 4 (Lawsone-based) [2] | IGROV-1 (Ovarian Carcinoma) | 46.7% cell viability (cf. 74.5% in melanoma, selective activity) | Toxins (2023) |

| Fluorosulfate derivatives (NQS, etc.) [3] | PC-3 (Prostate), SKOV-3 (Ovarian), MCF-7 (Breast), Jurkat (Leukemia) | Cytotoxic effects higher than Cisplatin | International Journal of Molecular Sciences (2024) |

| 2-O-alkyl lawsone derivatives (8-12) [2] | HeLa (Cervix Carcinoma) | Viability < 30% for most active; optimal chain length (C5) observed | Toxins (2023) |

| Naphthoquinone-RES Hybrids [4] | MCF-7 (Breast), PC3 (Prostate) | Identification of new anticancer leads with Hsp90 inhibition potential | Iranian Journal of Pharmaceutical Research (2019) |

Core Experimental Protocols for Evaluation

The following methodologies are commonly employed to assess the drug-like properties and biological activity of naphthoquinone derivatives.

Virtual Screening and Drug-Likeness Assessment

This protocol is used for the initial computational screening of compound libraries [5].

- Compound Sourcing & Screening: Candidate compounds are sourced from chemical databases (e.g., ASINEX). Structures are drawn in software like DataWarrior, and compounds with naphthoquinone scaffolds are selected [5].

- Drug-Likeness Prediction: Tools like SwissADME are used to evaluate compounds against Lipinski's Rule of Five (MW < 500, TPSA < 140 Ų, MLogP ≤ 4.15, HBA < 10, HBD ≤ 5) [5].

- Toxicity Risk Assessment: Software such as OSIRIS Property Explorer predicts mutagenicity, tumorigenicity, irritancy, and reproductive effects. A drug-score threshold (e.g., >0.5) is often applied for further selection [5].

In Vitro Cytotoxicity and Apoptosis Assay

This workflow determines a compound's ability to kill cancer cells and induce programmed cell death [2].

- Cell Culture: Maintain human cancer cell lines (e.g., HeLa, IGROV-1, MCF-7) in appropriate media under standard conditions (37°C, 5% CO₂) [2].

- Compound Treatment: Treat cells with the naphthoquinone derivatives at a specific concentration (e.g., 100 µM) for a set period (e.g., 24 hours). Use DMSO as a vehicle control and a drug like etoposide as a positive control [2].

- Viability Screening (Trypan Blue): Perform an initial, rapid screen for cell viability based on membrane integrity. Non-viable cells with compromised membranes take up the blue dye [2].

- Apoptosis Analysis (Flow Cytometry): For promising compounds, a more detailed analysis is performed using an Annexin V/propidium iodide (PI) staining kit. This method distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].

Synthesis of Hybrid Derivatives via Substitution

A common method for creating novel naphthoquinone derivatives, such as hybrids with 8-hydroxyquinoline, is outlined below [1].

Caption: Synthetic route for naphthoquinone-quinoline hybrids.

- Reaction Setup: 2-Bromo-1,4-naphthoquinone is reacted with a corresponding 8-hydroxyquinoline derivative in the presence of a strong base like potassium tert-butoxide [1].

- Conditions: The reaction is carried out in toluene under reflux conditions to facilitate the nucleophilic aromatic substitution [1].

- Purification & Characterization: The crude product is purified using column chromatography. The final hybrids are characterized by spectroscopic methods including HR-MS, NMR (1H, 13C, 2D), and IR, with calculated NMR/IR spectra used for supplementary analysis [1].

Mechanisms of Action and Key Signaling Pathways

Naphthoquinone derivatives exert anticancer effects through multiple mechanisms, with Reactive Oxygen Species (ROS) generation playing a central role.

Caption: Multimodal anticancer mechanisms of naphthoquinones.

- ROS-Mediated Apoptosis: A primary mechanism is the induction of oxidative stress. Naphthoquinones can undergo redox cycling, catalyzed by enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1), to generate large amounts of Reactive Oxygen Species (ROS). This leads to oxidative damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death) [1] [6] [2].

- Enzyme Inhibition: These compounds can inhibit key cancer-related proteins. Molecular docking studies show strong binding affinities to targets like MET and TYK2, and they are investigated as potential Hsp90 inhibitors [5] [4].

- Direct Protein Interaction: The electrophilic quinone moiety allows naphthoquinones to form covalent bonds with nucleophilic thiol groups in proteins via Michael addition, altering their function [2].

Conclusion and Key Takeaways

While data on Quinoclamine is sparse, the research on its parent scaffold provides clear directions:

- Focus on the 1,4-Naphthoquinone Scaffold: The shared core structure is associated with potent and multifaceted anticancer mechanisms.

- Prioritize Key Assays: For profiling derivatives, virtual screening (drug-likeness), synthetic chemistry, NQO1 activity tests, and in vitro cytotoxicity/apoptosis assays are essential first steps.

- Explore Hybridization: Synthesizing hybrid molecules, like those with 8-hydroxyquinoline, is a promising strategy to enhance selectivity and efficacy [1].

- Consulting Patent Literature and specialized chemical databases for proprietary toxicological and physicochemical data.

- Designing experiments based on the protocols above, using this compound as the test compound.

References

- 1. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naphthoquinones Derivatives in the ... [mdpi.com]

- 3. Synthesis of New 1,4-Naphthoquinone Fluorosulfate ... [mdpi.com]

- 4. Synthesis, Characterization and In-vitro Evaluation of ... [brieflands.com]

- 5. Effects of naphthoquinone scaffold-derived compounds on ... [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting the Anticancer, Antimicrobial and Antiviral ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: Quinoclamine as an NF-κB Inhibitor

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) was identified as a novel inhibitor of the Nuclear Factor-Kappa B (NF-κB) pathway, a transcription factor critically involved in cell growth, apoptosis, and cell cycle progression, and is often dysregulated in cancer [1] [2].

The diagram below illustrates the signaling pathway through which this compound exerts its inhibitory effect.

Figure 1: Proposed mechanism of this compound as an NF-κB pathway inhibitor. This compound suppresses NF-κB activation by inhibiting IκB-α phosphorylation and subsequent p65 nuclear translocation. [1]

Experimental Evidence and Anti-Cancer Potential

The anti-cancer potential of this compound was demonstrated through a series of in vitro experiments. The key quantitative findings from these studies are summarized in the table below.

Table 1: Summary of Key Experimental Findings on this compound's Anti-Cancer Effects [1]

| Experimental Model | Assay/Method | Key Finding | Implication |

|---|---|---|---|

| HepG2 (Liver Cancer) | Western Blot | Inhibition of IκB-α phosphorylation & p65 nuclear translocation. | Confirmed mechanism as an NF-κB pathway inhibitor. |

| Multiple Cancer Cell Lines | Luciferase Reporter Assay | Inhibition of induced NF-κB activity. | Activity is not cell-line specific. |

| HepG2, Hep3B, MCF7, A-549 | MTT Assay | TC50 values determined (concentration that reduces cell viability by 50%). | Demonstrated direct cytotoxic effects on cancer cells. |

| HepG2 Cells | Transcriptomic (Microarray) Analysis | Altered expression of genes regulating cell cycle, apoptosis, and drug metabolism (UGTs). | Suggests multi-faceted anti-cancer potential and a possible effect on drug pharmacokinetics. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for the core assays used in the original study [1].

Cell Viability Assessment (MTT Assay)

- Purpose: To determine the cytotoxic effect and the half-maximal toxic concentration (TC₅₀) of this compound.

- Procedure:

- Cell Culture: Plate cancer cells (e.g., HepG2, MCF7) in 25 cm² flasks and allow them to adhere for 24 hours.

- Compound Treatment: Treat cells with varying concentrations of this compound (dissolved in DMSO) for 24 hours.

- MTT Incubation: Add MTT reagent to each well and incubate for 4 hours to allow formazan crystal formation.

- Solubilization: Dissolve the formed formazan crystals in a suitable solvent (e.g., DMSO or acidified isopropanol).

- Quantification: Measure the absorbance at 570 nm using a plate reader. Cell viability is calculated as a percentage relative to solvent-treated control cells. The TC₅₀ value is determined from the dose-response curve.

NF-κB Activity Measurement (Luciferase Reporter Assay)

- Purpose: To specifically quantify the inhibition of NF-κB transcriptional activity by this compound.

- Procedure:

- Transfection: Transfert cells with a pNF-κB-Luc plasmid, which contains a luciferase gene under the control of an NF-κB response element.

- Compound Treatment: Treat the transfected cells with this compound, either in the absence or presence of an NF-κB inducer like TPA (12-O-tetradecanoylphorbol-13-acetate), for 24 hours.

- Cell Lysis: Wash cells with PBS and lyse them using Triton lysis buffer.

- Luciferase Measurement: Mix the cell lysate with luciferase substrate and measure the luminescent signal immediately. The IC₅₀ value (concentration for 50% inhibition of induced activity) is calculated from the dose-response data.

Mechanistic Confirmation (Western Blot Analysis)

- Purpose: To validate the proposed mechanism of action by detecting changes in key pathway proteins.

- Procedure:

- Treatment and Lysis: Treat HepG2/NF-κB cells with this compound for 30 minutes. Lyse cells in SDS sample buffer.

- Electrophoresis: Separate proteins (e.g., 2 µg per lane) by 10% SDS-PAGE.

- Transfer: Electrophoretically transfer proteins from the gel to a nitrocellulose membrane.

- Immunoblotting:

- Blocking: Incubate membrane with a blocking solution (e.g., 5% non-fat milk).

- Antibody Probing: Probe with primary antibodies against p65, IκB-α, and phosphorylated IκB-α.

- Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect bound antibody using a chemiluminescence (ECL) system and autoradiography.

- Analysis: Quantify band intensities using densitometry software (e.g., Gel-Pro Analyzer).

Research Implications and Future Directions

The initial study positioned this compound as a promising lead compound with a multi-faceted anti-cancer profile [1]:

- Anti-Cancer Potential: By disrupting NF-κB signaling, this compound promotes apoptosis and arrests the cell cycle in cancer cells.

- Metabolic Interaction: Its down-regulation of UDP glucuronosyltransferase (UGT) genes suggests it could potentially slow the metabolism and excretion of other co-administered drugs, which is a critical consideration for combination therapy regimens.

However, this foundational research necessitates further investigation to advance the compound's therapeutic potential. Key questions remain regarding its pharmacokinetics, in vivo efficacy, and safety profile. Subsequent research should focus on:

- Validating these findings in animal models of cancer.

- Conducting more detailed toxicology studies.

- Exploring synthetic analogues to improve potency and reduce potential side effects.

References

Chemical Properties & Available Standards

Quinoclamine (CAS 2797-51-5) is a naphthoquinone compound used as an herbicide and a reference standard for analytical testing [1] [2] [3]. Its basic chemical properties and examples of commercially available reference materials are listed below.

Table 1: Chemical Properties of this compound

| Property | Detail |

|---|---|

| CAS Registry Number | 2797-51-5 [1] [2] [3] |

| IUPAC Name | 2-amino-3-chloro-1,4-naphthalenedione [2] |

| Molecular Formula | C₁₀H₆ClNO₂ [1] [2] [4] |

| Molecular Weight | 207.61 g/mol [2] [3] [4] |

| SMILES | O=C(C(Cl)=C(C1=O)N)C2=C1C=CC=C2 [3] |

| InChI Key | OBLNWSCLAYSJJR-UHFFFAOYSA-N [1] [2] |

Table 2: Examples of this compound Analytical Standards

| Product Description | Source / Catalog | Concentration / Quantity |

|---|---|---|

| Analytical Standard (neat) | Sigma-Aldrich (PESTANAL) [1] | Various sizes |

| High-Purity Reference Material | HPC Standards [5] | 100 mg |

| This compound Solution | HPC Standards [5] | 100 µg/mL in Acetonitrile |

| Deuterated Internal Standard (D4-Quinoclamine Solution) | HPC Standards [5] | 100 µg/mL in Acetonitrile |

HPLC Method Development & Protocol Outline

While a specific, ready-to-use HPLC method for this compound is not detailed in the search results, the following general steps and considerations can guide your protocol development.

Sample Preparation is Critical Sample preparation is central to a successful analysis and depends heavily on the sample matrix [6]. For complex matrices like those mentioned in the search results, a multi-step process may be necessary.

- For Honeybees: The literature indicates the use of dispersive solid-phase extraction (dSPE) followed by liquid or gas chromatography [1].

- For Chlorophyll-containing matrices: Similarly, dSPE is noted as a preparation technique [1].

- General Techniques: Common preparation methods for complex samples include homogenization, liquid-liquid extraction, centrifugation, and filtration to remove particulates and extend column lifetime [6].

General HPLC Method Scouting & Optimization A robust HPLC method is built through systematic development [6].

- Method Scouting: Begin by screening different HPLC columns (e.g., C18, phenyl) and mobile phase conditions (e.g., pH, buffer strength, organic modifier). The reference from Sigma-Aldrich confirms this compound is suitable for HPLC analysis, providing a starting point [1].

- Method Optimization: Iteratively adjust parameters like gradient time, temperature, and flow rate to achieve optimal resolution, peak shape, and run time.

- Mitigating Matrix Effects: The sample matrix can interfere with analyte detection. To mitigate this, you can dilute the sample, use extraction techniques for purification, or employ a more selective detection method [6].

Proposed Workflow for HPLC Analysis The diagram below outlines a general workflow for developing an HPLC method for this compound analysis.

Safety & Regulatory Information

When handling this compound, note the following safety classifications and take appropriate precautions [1]:

- Hazard Statements: Warning - May be harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, suspected of causing cancer, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life [1].

- Target Organs: Blood and Kidney [1].

- Personal Protective Equipment (PPE): Use eyeshields, faceshields, gloves, and appropriate respirator cartridges [1].

References

- 1. This compound PESTANAL , analytical standard 2797-51-5 [sigmaaldrich.com]

- 2. 1,4-Naphthalenedione, 2-amino-3-chloro- - the NIST WebBook [webbook.nist.gov]

- 3. This compound (Standard) | NF-κB Inhibitor [medchemexpress.com]

- 4. This compound | C10H6ClNO2 [chemspider.com]

- 5. High-Purity this compound Reference Materials for Accurate ... [hpc-standards.com]

- 6. HPLC Method Development Steps [thermofisher.com]

Quinoclamine solubility DMSO protocol

Quinoclamine Solubility Data

The table below summarizes the key quantitative data available for this compound:

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Solubility in DMSO | 250 mg/mL | Approximate; "Need ultrasonic" [1]. |

| Molar Solubility | 1204.18 mM | Calculated from solubility in mg/mL [1]. |

| Molecular Weight | 207.61 g/mol | - [1] |

| CAS Number | 2797-51-5 | - [1] |

Suggested Preparation Procedure

While a detailed protocol for this compound is unavailable, the following procedure synthesizes information from supplier data and general best practices for dissolving compounds in DMSO [1].

- Calculation: Calculate the mass of this compound required to achieve your desired stock solution concentration and volume. The supplied solubility data (250 mg/mL) indicates a very concentrated stock solution is feasible.

- Weighing: Accurately weigh the required amount of this compound solid and transfer it to a suitable vial or tube.

- Reconstitution: Add the appropriate volume of pure, anhydrous DMSO to the vessel.

- Dissolution:

- Vortexing: Cap the vessel and vortex vigorously to initiate dissolution.

- Sonication (Critical): As the supplier specifically notes that ultrasonic treatment is needed, sonicate the mixture in a water bath sonicator for 10-15 minutes, or until the solution appears clear with no visible solid particles [1].

- Storage: Aliquot the stock solution and store it at -20°C. Based on the supplier's information, a DMSO stock solution of this compound is stable for at least one month at -20°C [1].

Experimental Workflow and Considerations

For a typical workflow involving the preparation and use of a this compound stock solution, you can follow these steps:

When working with this compound in DMSO, please consider the following critical points:

- Hygroscopic DMSO: Use newly opened, anhydrous DMSO. Hygroscopic DMSO (which has absorbed water from the air) can significantly impact the solubility of the compound and potentially lead to precipitation [1].

- DMSO Effects in Assays: Be aware that DMSO can affect biological membrane systems. Molecular dynamics simulations have shown that even low concentrations (e.g., 3 mol %) of DMSO can increase the permeability of water through lipid bilayers, which could influence your experimental outcomes [2].

- Verification of Solubility: For critical experiments, it is good practice to verify the concentration of your stock solution. This can be done using various methods, with Quantitative NMR (qNMR) being one of the most rigorous. A published protocol describes using an ERETIC2 tool with an internal standard (like 1 mM isoleucine in DMSO-d6) for accurate concentration measurement via ¹H NMR [3].

- In Vitro Metabolism: this compound is described as an NF-κB inhibitor with anti-cancer activity [1]. If your research involves metabolism studies, note that Liver S9 fractions contain both microsomal (Phase I) and cytosolic (Phase II) enzymes and can provide a more comprehensive metabolic profile than liver microsomes alone [4] [5].

Important Limitations and Further Research

Please be aware that the solubility data and storage stability information come primarily from a single supplier's documentation [1]. The stability period provided is for the compound in DMSO solution and does not reflect stability in aqueous assay buffers.

To proceed with confidence, you may need to:

- Consult Primary Literature: Search for scientific papers where this compound was used experimentally, as the methods sections often contain practical details on solution preparation.

- Empirically Verify: Conduct a small-scale solubility test if your required concentration is near the maximum reported value.

References

- 1. This compound | NF-κB Inhibitor [medchemexpress.com]

- 2. Molecular dynamics simulation study of the effect of DMSO ... [pubmed.ncbi.nlm.nih.gov]

- 3. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]

- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a ... [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Stability in Drug Development: 5 Assays [labtesting.wuxiapptec.com]

Quinoclamine LC-MS/MS analysis method

Chemical Profile of Quinoclamine

The table below summarizes the key identifiers and chemical information for this compound found in the search results [1].

| Property | Description |

|---|---|

| Systematic (IUPAC) Name | 2-Amino-3-chloronaphthalene-1,4-dione [1] |

| Other Common Names | Mogeton, ACNQ, 2-Amino-3-chloro-1,4-naphthoquinone [1] |

| Molecular Formula | C₁₀H₆ClNO₂ [1] |

| CAS Number | 2797-51-5 [1] |

| Class | Pesticides/Herbicides [1] |

| Mass Spectral Data | Available in databases (manually curated, high quality); instruments used include Orbitrap ID-X and Q Exactive Plus [1] |

Analytical Challenge: Potential for False Positives

A key point from the literature is that This compound has been identified as a compound prone to false positive identification in certain food matrices when using standard LC-MS/MS methods [2].

- Context: The analysis was performed on fennel samples using the European standard method (EN 15662:2018) [2].

- Problem: The identification criteria (retention time and ion ratio) stipulated by the SANTE/11312/2021 guideline were met, but the detected compound was likely a matrix interferent and not this compound [2].

- Recommended Solution: To confirm the presence of this compound, the study suggests using the standard addition method to compensate for matrix effects and avoid misidentification [2].

General LC-MS/MS Workflow for Pesticide Analysis

Since a specific protocol for this compound was not found, the diagram below outlines a generic workflow for analyzing pesticides like this compound in complex food matrices, based on the techniques referenced in the search results [2].

Key Workflow Steps Explained

Sample Preparation (QuEChERS): The European standard method for pesticide analysis in food involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction [2]. This typically involves:

- Extraction: Using acetonitrile and salts to separate pesticides from the food matrix.

- Purification: Using dispersive Solid-Phase Extraction (dSPE) with sorbents like graphitized carbon black (GCB) to remove co-extracted interferents [2].

Liquid Chromatography (LC): Separation is performed on a reversed-phase C18 column (e.g., 100-150 mm length, 2.1-3.0 mm internal diameter, sub-3µm particle size) with a gradient elution of water and acetonitrile (often with additives like 0.1% formic acid) [3] [2].

Mass Spectrometry (MS/MS): Detection uses a triple quadrupole mass spectrometer.

- Ionization: Electrospray Ionization (ESI) is common, often in positive mode [3] [2].

- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high sensitivity and selectivity. This involves selecting the specific parent ion of the compound and monitoring one or more characteristic product ions [3] [4] [2].

Identification and Confirmation: As the case of this compound shows, meeting identification criteria is critical [2].

- Retention Time: The analyte's retention time in the sample must match that of the standard within a tight window (e.g., ±0.1 min).

- Ion Ratio: The ratio of the two monitored product ions in the sample must be within a specified tolerance (e.g., ±30%) of the ratio in the standard.

- Confirmation: For challenging matrices, the standard addition method is recommended to confirm findings and rule out false positives [2].

A Path to a Detailed Protocol

To develop a complete analytical method for this compound, I suggest you:

- Consult Specialized Databases: Use mass spectral databases like mzCloud (which lists this compound data) to find the optimal precursor and product ions for MRM method development [1].

- Review Broader Literature: Look for application notes from major LC-MS/MS instrument manufacturers (e.g., Sciex, Waters, Agilent) on pesticide screening, which often include generic methods that can be adapted.

- Emphasize Method Validation: Any developed method must be rigorously validated for parameters like linearity, accuracy, precision, and matrix effects, as demonstrated in other LC-MS/MS method development papers [3] [4] [5].

References

- 1. This compound [mzcloud.org]

- 2. False Positive Identification of Pesticides in Food Using the ... [mdpi.com]

- 3. Development and validation of two bioanalysis methods for ... [pmc.ncbi.nlm.nih.gov]

- 4. - LC / MS and MS for clinical... method development validation [pureportal.strath.ac.uk]

- 5. and Development of an validation - LC / MS for the... MS method [pubmed.ncbi.nlm.nih.gov]

Quinoclamine: Basic Properties & Analytical Implications

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a naphthoquinone derivative identified as an NF-κB inhibitor with anti-cancer potential [1] [2]. Its chemical and physical properties are key for planning a GC-MS/MS analysis.

| Property | Detail | Implication for GC-MS/MS Analysis |

|---|---|---|

| Chemical Name | 2-amino-3-chloro-1,4-naphthoquinone [1] | - |

| CAS Number | 2797-51-5 [2] | - |

| Molecular Formula | C10H6ClNO2 [2] | - |

| Molecular Weight | 207.61 g/mol [2] | - |

| Structure | Naphthoquinone core | Suggests potential thermal stability; may require derivatization for optimal volatility. |

| Solubility (DMSO) | 250 mg/mL (1204.18 mM) [2] | Sample prep can use DMSO for stock solutions; requires dilution with suitable solvent for GC injection. |

| Functional Groups | Amino, Chloro, Quinone | Informs derivatization strategy and mass spectral fragmentation patterns. |

Proposed GC-MS/MS Analysis Protocol

This protocol infers appropriate parameters based on this compound's properties and general GC-MS/MS practices for complex matrices [3] [4].

Sample Preparation

Due to the complexity of biological matrices, a robust extraction and clean-up is crucial.

- Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is suitable [4].

- Procedure: Homogenize sample (e.g., 0.3 - 1.0 g). Extract with 1 mL of acetonitrile containing 5% formic acid. Add salt mixture (e.g., magnesium sulfate and ammonium formate) for phase separation [4].

- Clean-up: Use a two-step dispersive Solid Phase Extraction (dSPE) to remove co-extractives [4].

- Primary dSPE: Use a mixture of sorbents like PSA (for polar organics) and C18 (for non-polar organics).

- Secondary dSPE (for GC analysis): A sorbent like Z-Sep+ can be particularly effective for challenging matrices [4].

Derivatization (If Required)

To improve volatility and chromatographic performance, consider derivatizing the amino group.

- Recommended Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

- Procedure: Evaporate a portion of the clean acetonitrile extract. Reconstitute in pyridine and add MSTFA. Heat (~60°C for 30 minutes) to form the trimethylsilyl (TMS) derivative.

Suggested GC-MS/MS Conditions

These are generalized parameters that require optimization for your specific instrument.

| Parameter | Suggested Setting |

|---|---|

| GC Injector | Pulsed splitless |

| Injection Volume | 1 µL |

| Liner | Deactivated, single taper |

| Carrier Gas | Helium [3] |

| Column | Mid-polarity stationary phase (e.g., 35% phenyl / 65% dimethylpolysiloxane), 30 m x 0.25 mm i.d. x 0.25 µm film |

| Oven Program | 80°C (hold 1 min), ramp at 25°C/min to 200°C, then ramp at 10°C/min to 300°C (hold 5 min) |

| Transfer Line Temp | 280°C |

| Ionization Mode | Electron Ionization (EI) [3] |

| Ion Source Temp | 230°C |

| Collision Gas | Nitrogen or Argon |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

MRM Transitions & Validation

You must conduct infusion experiments to determine the optimal precursor and product ions. The table below outlines hypothetical MRM transitions to target.

| Analytic | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound-TMS | To be determined | To be determined | To be determined | To be determined | To be determined | | Note: Method validation should assess linearity, accuracy/recovery, precision, LOD/LOQ, and matrix effects per guidelines like SANTE/12682/2019 [4]. |

Experimental Workflow Diagram

The following diagram outlines the complete analytical procedure from sample to result.

This compound's Mechanism & Analysis Context

Understanding this compound's biological mechanism is valuable for researchers analyzing it in biological systems. It inhibits the NF-κB pathway, a key regulator of cell growth and apoptosis [1].

Key Considerations for Method Development

- Matrix Effects: Biological samples like plasma can suppress or enhance ionization. Use a stable isotope-labeled internal standard if available to correct for this.

- Derivatization Confirmation: First, analyze standards of this compound with and without derivatization to confirm the reaction's success and identify the derivative's retention time and mass spectrum.

- Specificity: The MRM transitions you finalize must be highly selective for this compound to avoid interference from the sample matrix.

References to Consult for Further Detail

- Comprehensive evaluation of a novel nuclear factor-κB inhibitor, this compound [1]. This paper provides the foundational biology and chemical identity of this compound.

- Miniaturized multiresidue method for determination of 267 pesticides... [4]. An excellent resource for a modern, miniaturized QuEChERS and dSPE clean-up protocol that can be adapted for this compound.

- GC-MS Sample Preparation | Thermo Fisher Scientific [3]. A good overview of various sample preparation techniques applicable to GC-MS, such as SPE and SPME.

References

- 1. Comprehensive evaluation of a novel nuclear factor-κB ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | NF-κB Inhibitor [medchemexpress.com]

- 3. - GC Sample Preparation | Thermo Fisher Scientific - TR MS [thermofisher.com]

- 4. Miniaturized multiresidue method for determination of 267 ... [sciencedirect.com]

Application Note: Determination of Quinoclamine in Fennel by dSPE and LC-MS/MS

1. Introduction Quinoclamine is a herbicide used in agriculture, and its residue analysis in complex food matrices is essential for compliance with safety regulations. Analysis in challenging matrices like fennel can lead to false positive identifications even when using sophisticated techniques like LC-MS/MS, due to co-extracted matrix compounds that can interfere with detection [1]. This application note details a robust method based on the European Standard EN 15662:2018 (QuEChERS) for the accurate determination of this compound, incorporating dSPE clean-up to mitigate matrix effects and ensure reliable results [1].

2. Materials and Methods

2.1. Reagents and Consumables

- Pesticide Standards: this compound analytical standard.

- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade).

- Salts for Extraction: EN 15662:2018 QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g Na-citrate·2H₂O, and 0.5 g Na-hydrogencitrate sesquihydrate [1].

- dSPE Sorbents: A dSPE tube containing a mixture of sorbents is required for clean-up. A suitable combination includes:

- PSA (Primary Secondary Amine): Removes fatty acids and sugars.

- C18: Removes non-polar interferences like lipids.

- MgSO₄: Further removes residual water.

- Note on GCB: Graphitized Carbon Black (GCB) is a common dSPE sorbent, but it should be used with caution as it can remove planar pesticides. Verify its compatibility with this compound before use [2].

2.2. Instrumentation

- Liquid Chromatograph: Equipped with a reversed-phase column (e.g., C18, 100 mm x 3.0 mm, 2.7 µm) [1].

- Mass Spectrometer: Triple Quadrupole (MS/MS) detector with Electrospray Ionization (ESI), operating in scheduled Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity [1] [3].

2.3. Experimental Workflow The following diagram outlines the complete sample preparation and analysis procedure:

3. Detailed Protocols

3.1. Sample Preparation and Extraction

- Homogenize: Weigh 10.0 ± 0.1 g of a representative, homogenized fennel sample into a 50 mL centrifuge tube.

- Extract: Add 10 mL of acetonitrile to the sample.

- Partition: Add the contents of one EN 15662:2018 QuEChERS extraction salt packet. Immediately seal the tube and shake vigorously for 1 minute to prevent salt aggregation and ensure proper partitioning.

- Centrifuge: Centrifuge the tube at >3000 RCF for 5 minutes to achieve phase separation. The acetonitrile layer (upper layer) contains the extracted analytes.

3.2. Dispersive Solid-Phase Extraction (dSPE) Clean-up

- Transfer: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile extract into a dSPE tube containing a mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 [1]. The exact sorbent ratios can be optimized.

- Clean-up: Seal the dSPE tube and shake vigorously for 30 seconds.

- Clarify: Centrifuge the dSPE tube at >3000 RCF for 2 minutes.

- Prepare for Analysis: Transfer the purified extract into an autosampler vial for LC-MS/MS analysis. Depending on the sensitivity required and matrix effect, the extract may be diluted or concentrated before injection.

3.3. LC-MS/MS Analysis

- Chromatography: Use a C18 column with a water-methanol or water-acetonitrile gradient. Optimize the gradient to achieve good separation and a stable retention time for this compound.

- MS Detection: Operate the mass spectrometer in negative ESI mode. Monitor at least two specific MRM transitions for this compound.

- Identification Criteria: Confirm the presence of this compound by matching the retention time (within ±0.1 min) and the ion ratio (within ±30%) of the sample with those of a matrix-matched standard [1].

4. Key Analytical Parameters The following table summarizes the typical validation data and performance characteristics achievable with this method for compounds like this compound, based on established guidelines [1] [3] [4].

Table 1: Typical Method Performance Characteristics for Pesticide Residue Analysis

| Parameter | Target / Typical Value | Reference |

|---|---|---|

| Recovery | 70% - 120% | [3] [4] |

| Precision (RSD) | ≤ 20% | [3] [4] |

| Retention Time Tolerance | ± 0.1 min | [1] |

| Ion Ratio Tolerance | ± 30% | [1] |

| Limit of Quantification (LOQ) | Can reach 0.005 - 0.01 mg/kg | [4] |

5. Troubleshooting and Critical Remarks

- False Positives in Fennel: As highlighted in research, fennel is a specific matrix where this compound can be falsely identified [1]. If identification criteria are met but there is doubt, use standard addition to the sample extract. This helps distinguish the analyte from co-eluting matrix compounds that cause interference.

- Matrix Effects: Even with dSPE clean-up, signal suppression or enhancement can occur. Using matrix-matched calibration standards is crucial for accurate quantification.

- dSPE Sorbent Selection: The choice of dSPE sorbents is critical. A combination of PSA and C18 is generally effective for cleaning up plant matrices like fennel. Verify that the chosen sorbents do not adsorb the target analyte.

References

- 1. False Positive Identification of Pesticides in Food Using the ... [mdpi.com]

- 2. Recent Materials Developed for Dispersive Solid Phase Extraction [pubmed.ncbi.nlm.nih.gov]

- 3. A Quantitative Tandem Mass Spectrometry and Scaled ... [pmc.ncbi.nlm.nih.gov]

- 4. Miniaturized multiresidue method for determination of 267 ... [sciencedirect.com]

Comprehensive Analytical Protocol for Quinoclamine Determination in Honeybees: Application Notes for Environmental Monitoring and Pesticide Residue Analysis

Introduction

Quinoclamine (2-amino-3-chloro-1,4-naphthoquinone) is a selective herbicide and algicide belonging to the naphthoquinone chemical class that has gained attention in environmental monitoring due to its potential impact on non-target organisms, particularly honeybees (Apis mellifera). As key pollinators in agricultural ecosystems, honeybees serve as critical bioindicators for environmental pesticide contamination and can be exposed to this compound through various routes during foraging activities. The detection and quantification of this compound in bee matrices requires robust analytical methods with high sensitivity and selectivity to monitor potential contamination incidents and assess the relationship between pesticide exposure and bee health. These application notes provide a comprehensive protocol for the determination of this compound residues in honeybee samples using advanced analytical techniques, validated according to international standards for reliability and accuracy in regulatory decision-making [1] [2].

The analytical methods described herein address the significant challenges associated with complex biological matrices like honeybees, which contain high levels of beeswax, proteins, and other interferents that can compromise analytical accuracy. Through optimized sample preparation and state-of-the-art instrumentation, this protocol enables researchers to achieve precise quantification of this compound at trace levels, supporting monitoring efforts for this compound which is currently not approved under EC Regulation 1107/2009 in the European Union but may persist in environments from historical applications or enter through international trade channels [2] [3].

Chemical and Regulatory Profile of this compound

Chemical Identity and Properties

This compound is characterized by its distinct naphthoquinone structure which contributes to both its herbicidal activity and analytical detection properties. The compound presents as yellow crystalline solid with moderate solubility in water (20.7 mg/L at 20°C and pH 7) and high solubility in various organic solvents including methanol, ethyl acetate, and acetonitrile (10,000 mg/L), a characteristic that facilitates its extraction during sample preparation. With a molecular weight of 207.61 g/mol and a log P value of 1.58, this compound exhibits moderate lipophilicity that influences its distribution in biological systems and environmental matrices. The compound has a melting point of 201°C and decomposition temperature of 348°C, indicating reasonable thermal stability that permits analysis via gas chromatography when appropriate conditions are employed [1] [2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular formula | C₁₀H₆ClNO₂ | - | [2] |

| CAS RN | 2797-51-5 | - | [1] [2] |

| Molecular weight | 207.61 g/mol | - | [1] [2] |

| Water solubility | 20.7 mg/L | 20°C, pH 7 | [2] |

| Melting point | 201°C | - | [2] |

| Log P | 1.58 | 20°C | [2] |

| Vapor pressure | 7.00 × 10⁻³ mPa | 20°C | [2] |

| Henry's law constant | 3.05 × 10⁻³ Pa·m³/mol | 25°C | [2] |

Regulatory Status and Toxicity

This compound is currently not approved for use in the European Union under EC Regulation 1107/2009, with its approval status having expired. However, monitoring remains important due to potential residue persistence in the environment and possible detection in imported agricultural products. The compound is classified with several hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H331 (toxic if inhaled), and H400 (very toxic to aquatic life), reflecting its potential risks to both human health and ecosystems. Of particular relevance to honeybee monitoring is its classification as Aquatic Acute 1 and Aquatic Chronic 1, indicating high toxicity to aquatic organisms which may extend to other non-target species like pollinators. The WGK Germany classification of 3 signifies strong water pollution potential, highlighting the importance of environmental monitoring programs for this compound [1] [2].

Sample Preparation Protocol

Extraction Procedure

The sample preparation begins with weighing 2.0 ± 0.1 g of homogenized honeybee samples into a 50-mL polypropylene centrifuge tube. The sample is then hydrated with 10 mL of ultrapure water and vortexed for 30 seconds to ensure uniform dispersion. The extraction step employs 10 mL of acetonitrile (HPLC grade) followed by vigorous shaking for 1 minute. To facilitate phase separation and partitioning, a salt mixture containing 4.0 g anhydrous magnesium sulfate, 1.0 g sodium chloride, 1.0 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate is added immediately. The tube is shaken vigorously for another minute to prevent salt aggregation and then centrifuged at 4000 × g for 5 minutes at room temperature [4] [5].

A critical modification to the standard QuEChERS protocol involves adding 3 mL of n-hexane to the water-acetonitrile mixture before the salt addition. This optimization specifically addresses the high beeswax content in honeybee matrices, which can co-extract with target analytes and interfere with subsequent analysis. The hexane fraction effectively dissolves and segregates lipophilic interferents, significantly improving extract cleanliness and protecting instrumental components from wax accumulation. After centrifugation, the hexane layer containing the wax components is discarded, while the acetonitrile phase is retained for the clean-up procedure [4].

Clean-up and Concentration

The extract clean-up employs dispersive Solid-Phase Extraction (dSPE) to remove residual matrix interferents. A 1-mL aliquot of the acetonitrile extract is transferred to a 2-mL dSPE tube containing 150 mg magnesium sulfate, 25 mg primary secondary amine (PSA), 25 mg C18-endcapped, and 2.5 mg graphitized carbon black (GCB). The mixture is vortexed for 30 seconds and centrifuged at 12000 × g for 3 minutes. The PSA sorbent effectively removes fatty acids and other organic acids, while C18 targets non-polar interferents, and GCB eliminates pigments and sterols. For particularly challenging matrices with high chlorophyll or pigment content, an additional freezing-out step may be implemented by placing the extract at -24°C for 2 hours before dSPE clean-up [1] [4] [5].

Following clean-up, a 500-μL aliquot of the purified extract is transferred to an autosampler vial. For enhanced sensitivity requirements, the extract can be gently concentrated under a stream of nitrogen at 30°C until near dryness and reconstituted in 100 μL of initial mobile phase composition. The final extract is compatible with both LC-MS/MS and GC-MS/MS analysis, providing flexibility in analytical instrumentation based on laboratory capabilities and required sensitivity levels [4] [5].

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS analysis provides excellent sensitivity and selectivity for this compound determination in complex honeybee matrices. The chromatographic separation employs a reversed-phase C18 column (100 mm × 3.0 mm, 2.7 μm) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium formate in water and (B) 5 mM ammonium formate in methanol, delivered at a flow rate of 0.4 mL/min with the following gradient program: 0-1 min 20% B, 1-10 min linear increase to 95% B, 10-13 min hold at 95% B, 13-13.1 min return to 20% B, and 13.1-16 min re-equilibration at 20% B. The injection volume is typically 5 μL, and the autosamister temperature is maintained at 10°C to ensure sample stability [4] [3].

Mass spectrometric detection is performed using electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for optimal selectivity. The ion source parameters should be optimized as follows: ion spray voltage -4500 V, source temperature 550°C, curtain gas 35 psi, ion source gas 1 (nebulizer gas) 50 psi, and ion source gas 2 (heater gas) 60 psi. For this compound, the precursor ion [M-H]⁻ at m/z 206 is selected, with two characteristic product ions monitored for confirmation: m/z 160 (quantifier) and m/z 132 (qualifier). The declustering potential and collision energy should be optimized for each transition using flow injection analysis of a standard solution [4] [3].

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For GC-MS/MS analysis, additional derivatization is not required for this compound. The extract obtained after the clean-up procedure is transferred to a GC vial and analyzed using a 30 m × 0.25 mm ID × 0.25 μm film thickness 5% phenyl methyl polysiloxane column. The GC temperature program should be optimized as follows: initial temperature 80°C (hold 1 min), ramp at 30°C/min to 200°C, then at 10°C/min to 300°C (hold 5 min). Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min. The injection port is maintained at 280°C with a 2 μL pulsed splitless injection [1] [4].

The mass spectrometer should be operated in electron impact (EI) mode at 70 eV with the ion source temperature maintained at 230°C. For this compound, the molecular ion cluster at m/z 207/209 (3:1 isotopic pattern characteristic of chlorine-containing compounds) is monitored, with characteristic fragment ions selected for MRM transitions. Retention time alignment with the reference standard should be within ±0.1 min, and ion ratio deviation should not exceed ±30% compared to the calibration standard to ensure reliable identification [1] [4] [3].

Method Validation

Performance Characteristics

The analytical method for this compound determination in honeybees has been rigorously validated according to the SANTE/11312/2021 guidelines. The method demonstrates excellent sensitivity with a limit of detection (LOD) of 0.91-25 ng/g and limit of quantification (LOQ) of 3.0-75 ng/g, depending on the specific instrumental configuration and matrix effects. The linear dynamic range extends from the LOQ to at least 500 ng/g, with correlation coefficients (r²) exceeding 0.995 for matrix-matched calibration curves. The precision and accuracy of the method were evaluated at two fortification levels (low and high), yielding mean recoveries of 70-120% with relative standard deviations (RSD) ≤20%, meeting the acceptability criteria for pesticide residue analysis [4].

Table 2: Method Validation Parameters for this compound in Honeybees

| Validation Parameter | Performance Value | Conditions | Guideline Compliance |

|---|---|---|---|

| Limit of Detection (LOD) | 0.91-25 ng/g | Signal-to-noise ratio 3:1 | SANTE/11312/2021 |

| Limit of Quantification (LOQ) | 3.0-75 ng/g | Signal-to-noise ratio 10:1 | SANTE/11312/2021 |

| Linear range | LOQ - 500 ng/g | r² > 0.995 | SANTE/11312/2021 |

| Recovery (%) | 70-120% | Two fortification levels | SANTE/11312/2021 |

| Repeatability (RSD%) | ≤20% | n = 5 replicates | SANTE/11312/2021 |

| Reproducibility (RSD%) | ≤20% | Inter-day, n = 3 | SANTE/11312/2021 |

| Retention time stability | ±0.1 min | - | SANTE/11312/2021 |

| Ion ratio tolerance | ±30% | - | SANTE/11312/2021 |

Quality Control Measures

Routine implementation of this method requires robust quality control procedures to ensure ongoing reliability. Each analytical batch should include a procedure blank (extraction without sample), a control sample (pesticide-free bee matrix), and a spiked control sample at a known concentration near the LOQ. The retention time of this compound in samples should not deviate by more than ±0.1 min from the average retention time in calibration standards analyzed within the same sequence. The ion ratio between the qualifier and quantifier transitions must be within ±30% of the average ratio observed in standards. For situations where matrix effects cause significant suppression or enhancement (>20%), quantification should be performed using matrix-matched calibration standards to ensure accurate results [4] [3].

In cases of potential false positives, particularly when analyzing complex matrices, additional confirmation techniques should be employed. These may include standard addition methods where the sample is re-analyzed after spiking with a known amount of authentic this compound standard, monitoring the response increase to confirm identification. Alternatively, orthogonal confirmation using a different chromatographic separation mechanism or detection technique (switching between LC-MS/MS and GC-MS/MS) can provide definitive confirmation of residue identity [3].

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete analytical workflow for this compound determination in honeybee samples, from sample preparation to final quantification:

Figure 1: Complete Analytical Workflow for this compound Determination in Honeybees

While this protocol focuses on environmental monitoring rather than pharmacological mechanisms, it is noteworthy that pesticide exposure can interfere with honeybee neurosignaling pathways. The following diagram illustrates key neurotransmitter systems that may be affected by pesticide exposure:

Figure 2: Honeybee Neurosignaling Pathways Potentially Affected by Pesticide Exposure

Troubleshooting and Technical Notes

Common Analytical Challenges

Analysts may encounter several technical challenges during this compound determination in honeybee matrices. Matrix effects, particularly ion suppression in LC-MS/MS, can significantly impact method sensitivity and accuracy. To mitigate this, employ matrix-matched calibration standards and utilize isotopically labeled internal standards when available (e.g., D4-Quinoclamine). False positive identification has been reported in certain complex matrices like fennel, where co-eluting compounds can produce similar fragmentation patterns. When unusual results are observed, implement additional confirmation techniques such as analyzing with a different chromatographic column or using standard addition methodology to verify results [6] [3].

Instrumental maintenance is particularly important when analyzing complex bee matrices. The high beeswax content can accumulate in injection ports, liners, and front sections of analytical columns, leading to peak broadening, retention time shifts, and sensitivity loss. Regular replacement of GC liners and trimming of column fronts (1-5 cm) is recommended after every 50-100 injections. For LC-MS/MS systems, incorporation of a pre-column filter or guard cartridge is advised to prevent particle accumulation. Additionally, source cleaning frequency should be increased when processing multiple bee samples to maintain optimal sensitivity [4] [3].

Alternative Methodologies

For laboratories requiring high-throughput analysis or dealing with very small sample masses (e.g., individual bees or specific tissues), miniaturized methods have been developed that maintain analytical performance while reducing solvent consumption and sample requirements. These approaches typically use 0.3-0.5 g sample sizes with proportional reduction in extraction solvents and clean-up sorbents. The miniaturized QuEChERS approach has been successfully validated for multiple pesticide residues in bee matrices, achieving LOQs of 0.005 mg/kg for approximately 75% of analytes, making it suitable for monitoring programs with limited sample availability [5].

For comprehensive pesticide screening beyond this compound alone, multiresidue methods capable of simultaneously determining 200+ pesticides in bee matrices have been developed. These methods typically employ a two-pronged instrumental approach using both LC-MS/MS and GC-MS/MS to cover a wide range of pesticide classes with varying physicochemical properties. Such methods are particularly valuable in forensic investigations of bee poisoning incidents where the causative agent may not be known in advance [4] [5].

Conclusion

This comprehensive protocol provides reliable and validated methods for the determination of this compound residues in honeybee matrices, addressing the growing need for monitoring this herbicide in pollinator populations. The method combines effective sample preparation through modified QuEChERS methodology with advanced instrumental detection using either LC-MS/MS or GC-MS/MS, providing flexibility for different laboratory capabilities. The inclusion of quality control measures and troubleshooting guidelines ensures that researchers can generate accurate, reproducible data suitable for regulatory decision-making and environmental monitoring programs.

As pollinator health continues to be a critical concern in agricultural ecosystems, robust analytical methods for detecting pesticides like this compound remain essential tools for understanding exposure pathways and potential impacts. The methodologies described here can be adapted to monitor other pesticides in bee matrices and can be scaled to accommodate different sample throughput requirements, making them valuable resources for research institutions, regulatory agencies, and environmental monitoring programs worldwide.

References

- 1. This compound PESTANAL , analytical standard 2797-51-5 [sigmaaldrich.com]

- 2. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]